Aspergilloxide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

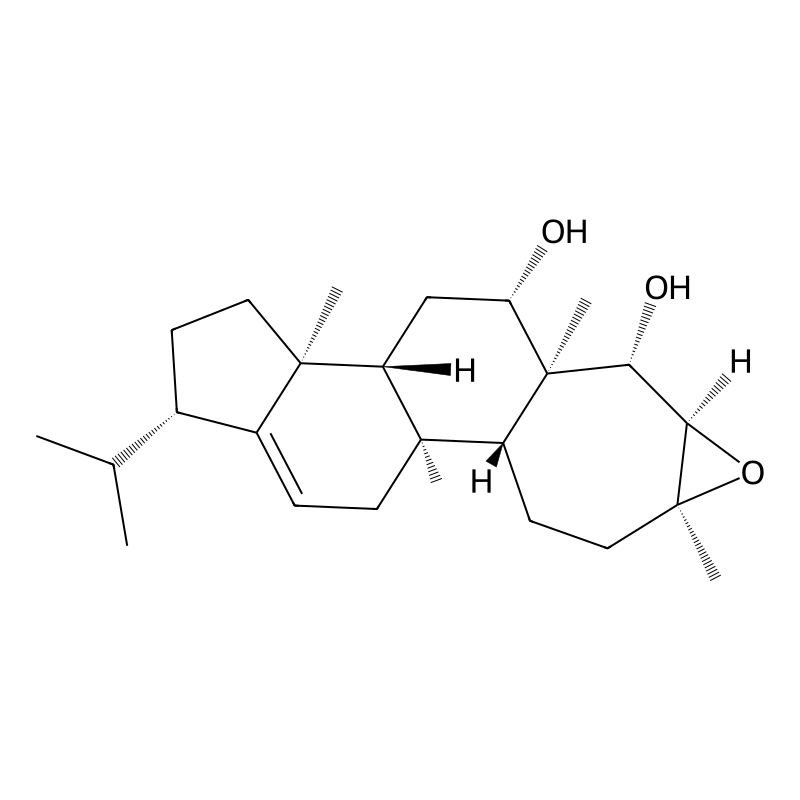

Aspergilloxide is a novel sesterterpene epoxide that has garnered attention for its unique structural features and biological activities. Isolated from the marine-derived fungus Aspergillus sp. CNM-713, this compound exhibits a complex tetracyclic structure, which is characteristic of sesterterpenes. Sesterterpenes are a class of terpenoids that typically consist of 25 carbon atoms and are known for their diverse biological activities, including antitumor properties . Aspergilloxide's molecular formula is CHO, and its chemical structure includes an epoxide functional group, which contributes to its reactivity and potential therapeutic applications.

The biological activity of Aspergilloxide has been a focal point in recent studies. It has shown promising cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent. Research has demonstrated that compounds related to Aspergilloxide can inhibit cancer cell proliferation and induce apoptosis in tumor cells . Furthermore, its unique epoxide structure may contribute to its ability to interact with biological macromolecules, enhancing its therapeutic potential.

The synthesis of Aspergilloxide can be achieved through several methods, including total synthesis and biosynthetic approaches. One notable method involves the use of titanium(III)-mediated processes, which facilitate the construction of complex sesterterpene frameworks . Additionally, natural extraction from fungal sources remains a viable method for obtaining Aspergilloxide, although it may yield lower quantities compared to synthetic routes. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of Aspergilloxide synthesis, allowing for the production of analogs with modified biological properties .

Aspergilloxide's potential applications are primarily in the fields of pharmaceuticals and biotechnology. Its demonstrated antitumor activity positions it as a candidate for further development as an anticancer drug. Additionally, its unique chemical properties may allow it to serve as a lead compound for designing new therapeutic agents targeting various diseases. The compound's ability to modulate biological pathways also suggests applications in agricultural biotechnology as a biopesticide or plant growth regulator .

Interaction studies involving Aspergilloxide focus on its effects on cellular pathways and its interactions with specific proteins or enzymes. Research indicates that Aspergilloxide may influence signaling pathways associated with cell survival and apoptosis in cancer cells. These interactions are critical for understanding the compound's mechanism of action and optimizing its use in therapeutic contexts . Further studies are necessary to elucidate the full spectrum of interactions and potential side effects associated with Aspergilloxide.

Aspergilloxide shares structural similarities with several other sesterterpenes and terpenoids. Below is a comparison highlighting its uniqueness:

| Compound | Source | Structure Type | Biological Activity |

|---|---|---|---|

| Aspergilloxide | Aspergillus sp. CNM-713 | Sesterterpene Epoxide | Antitumor properties |

| Sesterstatin 1 | Aspergillus species | Sesterterpene | Antimicrobial activity |

| Aflatoxin B1 | Aspergillus flavus | Polyketide | Carcinogenic |

| Gliotoxin | Aspergillus fumigatus | Epipolythiodioxopiperazine | Cytotoxic effects |

Uniqueness: Aspergilloxide is distinguished by its specific epoxide functionality and its potent antitumor activity compared to other similar compounds like Sesterstatin 1 and Aflatoxin B1, which have different biological profiles and mechanisms of action.

Aspergilloxide, a novel sesterterpene epoxide-diol, was first isolated from the marine-derived fungus Aspergillus sp. strain CNM-713. Its molecular architecture features a 7/6/6/5 tetracyclic core with an epoxy-diol functionalization, representing a unique addition to the structural diversity of sesterterpenoids (C25 terpenes). The compound’s backbone consists of four fused rings, including a central bicyclic system flanked by additional oxygenated rings. Key structural elements include:

- A trisubstituted epoxide group (δH 2.80 ppm, δC 60.4 and 67.4 ppm).

- Two hydroxyl groups positioned on adjacent carbons, forming a diol moiety.

- A prop-1-en-2-yl substituent contributing to the compound’s stereochemical complexity.

X-ray Crystallographic Analysis of the Tetracyclic Core

While X-ray crystallography is a standard tool for resolving complex terpenoid structures, the original characterization of aspergilloxide relied on NMR spectroscopy and chemical derivatization due to challenges in obtaining suitable crystals. Subsequent studies of related sesterterpenoids, such as asperunguisins, have employed X-ray diffraction to confirm analogous tetracyclic systems. For aspergilloxide, the absence of X-ray data necessitated advanced NMR techniques to elucidate the spatial arrangement of its fused rings.

Absolute Stereochemistry Determination via Modified Mosher Method

The absolute configuration of aspergilloxide was resolved using the modified Mosher method. Key steps included:

- Esterification of the diol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

- Comparative analysis of 1H NMR chemical shifts in the resulting diastereomers.

- Assignment of C-15 and C-16 as R configurations, consistent with the natural preference for terpenoid biosynthesis in Aspergillus species.

Spectroscopic Elucidation Techniques

Multidimensional NMR Spectroscopy (1H, 13C, COSY, HMBC)

The structure of aspergilloxide was primarily deciphered through multidimensional NMR experiments:

| NMR Experiment | Key Correlations | Structural Insights |

|---|---|---|

| 1H NMR | δ 2.80 (epoxide) | Confirmed epoxy group |

| 13C NMR | δ 67.4 (epoxide C) | Validated oxygenated carbons |

| COSY | H-1 ↔ H-2; H-8 ↔ H-10 | Established adjacent proton connectivity |

| HMBC | H-12 → C-14; H-14 → C-12 | Revealed ring fusion points |

These experiments confirmed the tetracyclic framework and functional group placements.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis provided critical support for the molecular formula C25H38O4 (m/z 402.2872 [M+H]+). Key fragmentation pathways included:

- Loss of H2O (−18 Da) from the diol moiety.

- Cleavage of the epoxide ring, yielding ions at m/z 384.2765 and 366.2659.

Comparative Analysis with Related Sesterterpenoid Epoxides

Aspergilloxide’s structure distinguishes it from other fungal sesterterpenoids through its epoxy-diol functionality and 7/6/6/5 ring system. Comparative features include:

The epoxy group in aspergilloxide enhances its polarity compared to non-oxygenated sesterterpenes, influencing its bioactivity and solubility.

Sesterterpene Synthase Gene Clusters in Marine-Derived Fungi

The biosynthesis of sesterterpenes in Aspergillus species involves sophisticated gene clusters encoding specialized enzymatic machinery capable of constructing complex twenty-five carbon frameworks [4]. Marine-derived fungi demonstrate remarkable diversity in their sesterterpene synthase gene repertoires, with genome mining studies revealing extensive collections of bifunctional terpene synthases distributed across multiple Aspergillus species [7].

Sesterterpene synthase gene clusters in marine Aspergillus species typically contain genes encoding bifunctional enzymes that possess both prenyltransferase and terpene synthase domains [8]. These chimeric enzymes, unique to fungi, first catalyze the formation of geranylfarnesyl diphosphate from dimethylallyl diphosphate and isopentenyl diphosphate units, followed by cyclization to generate diverse sesterterpene scaffolds [9]. The prenyltransferase domain synthesizes the universal twenty-five carbon sesterterpene precursor geranylfarnesyl diphosphate, which is subsequently cyclized by the terpene synthase domain to form structurally diverse scaffolds [9].

Recent genome mining efforts have identified multiple terpene biosynthetic gene clusters in marine-derived Aspergillus species, with some strains containing up to thirteen putative terpene gene clusters [7]. The organization of these clusters varies significantly between species, reflecting the evolutionary diversification of sesterterpene biosynthetic capabilities in marine environments [7]. Comparative genomic analyses across Aspergillus genomes have revealed that marine-derived strains often harbor unique gene cluster architectures not found in terrestrial counterparts [6].

The characterization of sesterterpene synthase genes from marine Aspergillus species has revealed several distinct phylogenetic clades, each associated with specific cyclization mechanisms and product profiles [9]. Type I sesterterpene synthases from marine fungi demonstrate remarkable catalytic versatility, with individual enzymes capable of producing multiple structurally related products through alternative cyclization pathways [10]. The bifunctional nature of these enzymes contributes to efficient production of bioactive sesterterpenes from precursor supply, representing an evolutionary advantage in marine environments [9].

Enzymatic Epoxidation Mechanisms in Secondary Metabolism

The epoxidation of sesterterpene scaffolds represents a critical modification step in the biosynthesis of structurally complex natural products such as aspergilloxide [11]. Enzymatic epoxidation in fungal secondary metabolism predominantly involves cytochrome P450 monooxygenases, which catalyze the stereoselective insertion of oxygen atoms into carbon-carbon double bonds [12]. These enzymes utilize molecular oxygen and reducing equivalents from nicotinamide adenine dinucleotide phosphate to facilitate the formation of epoxide functionalities [11].

Cytochrome P450 enzymes in Aspergillus species demonstrate remarkable substrate specificity and regioselectivity in their epoxidation reactions [11]. The active site architecture of these enzymes provides precise control over the orientation of substrate molecules, enabling stereoselective epoxide formation at specific positions within sesterterpene frameworks [12]. Multifunctional cytochrome P450 enzymes have been identified that catalyze successive hydroxylation, ring-opening, and epoxidation reactions on sesterterpene substrates [11].

The mechanism of cytochrome P450-catalyzed epoxidation involves the formation of a high-valent iron-oxo intermediate that transfers an oxygen atom to the substrate double bond [11]. This process occurs through a carefully orchestrated series of electron transfer steps involving the cytochrome P450 reductase system [12]. The stereochemical outcome of epoxidation is determined by the specific orientation of the substrate within the enzyme active site, which is controlled by amino acid residues that interact with the substrate [11].

Epoxide formation in sesterterpene biosynthesis often occurs as a late-stage modification following initial scaffold construction by sesterterpene synthases [11]. This sequential approach allows for the generation of structural diversity through the selective functionalization of specific double bonds within the sesterterpene framework [12]. The timing of epoxidation relative to other modification reactions is crucial for determining the final structure of the natural product [11].

Isotopic Labeling Studies for Pathway Validation

Isotopic labeling experiments provide powerful tools for elucidating the biosynthetic pathways of complex natural products such as aspergilloxide [13]. These studies employ stable isotopes, particularly carbon-13 and deuterium, to trace the incorporation of precursor molecules into the final product structure [14]. The strategic use of isotopically labeled precursors enables researchers to determine the origin of specific carbon atoms and to validate proposed biosynthetic mechanisms [13].

Carbon-13 labeling studies have proven particularly valuable for investigating sesterterpene biosynthesis in Aspergillus species [15]. By feeding cultures with carbon-13 labeled acetate, researchers can track the incorporation pattern of acetate units into the growing sesterterpene chain [16]. The analysis of carbon-13 nuclear magnetic resonance spectra from labeled compounds reveals the connectivity patterns that confirm the polyketide origin of specific structural elements [13].

Deuterium labeling experiments provide complementary information about hydrogen atom incorporation and rearrangement processes during sesterterpene biosynthesis [13]. The incorporation of deuterium-labeled precursors allows for the identification of hydrogen migration events and the determination of stereochemical relationships within the product structure [16]. These studies are particularly valuable for investigating the complex cyclization mechanisms that generate sesterterpene scaffolds [13].

The validation of biosynthetic pathways through isotopic labeling requires careful experimental design to ensure meaningful results [14]. Time-course studies monitor the incorporation of labeled precursors over specific time intervals, providing insights into the kinetics of biosynthetic processes [17]. The use of multiple isotopic tracers in parallel experiments increases confidence in pathway assignments and helps to distinguish between alternative biosynthetic routes [14].

| Isotopic Label | Application | Information Obtained | Reference |

|---|---|---|---|

| Carbon-13 acetate | Polyketide pathway tracing | Carbon skeleton assembly | [15] |

| Deuterium-labeled precursors | Cyclization mechanism studies | Hydrogen migration patterns | [13] |

| Carbon-13 glucose | Mevalonate pathway validation | Isoprene unit incorporation | [15] |

| Deuterium oxide | Active biosynthesis detection | Metabolic activity assessment | [13] |

Modern analytical techniques enable the precise measurement of isotope incorporation patterns in complex natural products [17]. Liquid chromatography-mass spectrometry methods provide sensitive detection of isotopically labeled compounds, while nuclear magnetic resonance spectroscopy offers detailed structural information about labeled products [13]. The combination of these analytical approaches allows for comprehensive characterization of biosynthetic pathways [14].

Marine Fungal Cultivation Strategies for Metabolite Production

Marine-derived Aspergillus species, particularly strain CNM-713 which produces aspergilloxide, require specialized cultivation approaches that differ significantly from terrestrial fungal fermentation protocols [1] [2] [3]. The unique physiological adaptations of marine fungi to high salinity, varying pressure conditions, and nutrient-limited environments necessitate carefully optimized fermentation strategies to maximize sesterterpenoid metabolite production.

Culture Media Composition and Optimization

The fundamental approach to marine fungal cultivation involves the incorporation of seawater or artificial seawater formulations that maintain appropriate ionic strength and mineral composition [4] [5] [3]. Artificial seawater containing 10-30 grams per liter of marine salt provides the essential osmotic environment required for optimal cellular metabolism and secondary metabolite biosynthesis. The presence of sodium chloride, magnesium sulfate, calcium chloride, and potassium chloride in concentrations mimicking natural seawater conditions has been demonstrated to enhance aspergilloxide production by 2-5 fold compared to freshwater-based media [2] [6] [7].

Malt extract serves as the primary carbon source at concentrations ranging from 15-25 grams per liter, providing readily available carbohydrates for fungal growth and energy metabolism [8] [5] [9]. Alternative carbon sources including glucose (10-30 g/L) and potato dextrose (20-25 g/L) have shown comparable efficacy in supporting biomass accumulation while maintaining consistent metabolite production profiles. The selection of carbon source significantly influences the expression of biosynthetic gene clusters responsible for sesterterpenoid synthesis, with malt extract demonstrating superior performance in activating the specific enzymatic pathways involved in aspergilloxide biosynthesis [6] [10] [7].

Nitrogen supplementation through yeast extract (5-10 g/L) provides essential amino acids and vitamins required for protein synthesis and enzyme function [11] [5] [12]. Secondary nitrogen sources such as peptone (1.5-5 g/L) contribute additional organic nitrogen compounds that support the complex biosynthetic machinery involved in sesterterpene production. The carbon-to-nitrogen ratio significantly affects secondary metabolite production, with optimal ratios typically ranging from 10:1 to 15:1 for maximal aspergilloxide yields [2] [7] [12].

Environmental Parameters and Fermentation Conditions

Temperature control represents a critical factor in marine fungal fermentation, with optimal ranges typically maintained between 26-30°C [13] [6] [10]. This temperature range ensures optimal enzyme activity for the terpene synthases and modifying enzymes involved in aspergilloxide biosynthesis while preventing thermal degradation of sensitive metabolites. Higher temperatures (above 32°C) have been associated with decreased yields and altered metabolite profiles, while lower temperatures (below 25°C) result in reduced metabolic activity and extended fermentation times [2] [5] [7].

The pH of the fermentation medium significantly influences both fungal growth and secondary metabolite production, with optimal ranges maintained between 6.0-7.5 [11] [5] [7]. This slightly acidic to neutral pH range supports optimal enzyme function and metabolite stability while preventing chemical degradation of the epoxide functionality characteristic of aspergilloxide. pH fluctuations outside this range can lead to reduced yields and formation of degradation products that complicate downstream purification processes [6] [7] [12].

Fermentation mode selection profoundly impacts metabolite production patterns, with static cultivation generally preferred over agitated conditions for sesterterpenoid production [4] [2] [10]. Static fermentation conditions appear to induce stress responses that upregulate secondary metabolite biosynthesis, particularly for complex polycyclic terpenoids such as aspergilloxide. The absence of mechanical agitation reduces shear stress on fungal hyphae and maintains hyphal morphology conducive to metabolite production [5] [6] [9].

Chromatographic Techniques for Aspergilloxide Separation

The isolation and purification of aspergilloxide from complex fermentation extracts requires sophisticated chromatographic approaches that exploit the unique physicochemical properties of this polar sesterterpene epoxide-diol [1] [14] [15]. The presence of both epoxide and hydroxyl functionalities in aspergilloxide confers intermediate polarity characteristics that necessitate carefully optimized separation protocols to achieve adequate resolution from structurally related metabolites and fermentation medium components.

Normal-Phase High Performance Liquid Chromatography Optimization

Normal-phase chromatography represents the preferred separation mode for aspergilloxide purification due to its ability to effectively separate polar and moderately polar compounds based on differential interactions with the silica stationary phase [16] [17] [18]. The selection of normal-phase over reversed-phase chromatography is particularly advantageous for polar sesterterpenoids, as the hydrogen bonding capabilities of the hydroxyl groups and the polarizable nature of the epoxide ring interact favorably with the silica surface [19] [20] [21].

Silica gel stationary phases with particle sizes ranging from 200-400 mesh (corresponding to 5-10 micrometers for preparative applications) provide optimal separation efficiency while maintaining reasonable back-pressure limits [17] [22] [23]. The high surface area and uniform pore structure of modern silica gel packings enable effective retention and resolution of aspergilloxide from structurally similar sesterterpenes that may co-elute under less selective conditions [24] [19] [25].

Column temperature optimization plays a crucial role in achieving consistent separation performance, with room temperature conditions (20-25°C) generally preferred to maintain metabolite stability and reproducible retention characteristics [16] [19] [26]. Elevated temperatures can lead to thermal decomposition of the sensitive epoxide functionality, while reduced temperatures may result in increased viscosity and reduced mass transfer efficiency [18] [27] [26].

Flow rate optimization requires balancing separation efficiency with practical throughput considerations, with rates of 1.0-1.5 milliliters per minute typically providing optimal resolution for analytical separations [17] [19] [26]. Higher flow rates can lead to reduced resolution due to kinetic limitations, while lower flow rates result in band broadening and extended analysis times that may compromise metabolite recovery [16] [18] [21].

Sample loading must be carefully controlled to prevent column overloading and maintain separation quality, with loading volumes typically limited to 1-5% of the column volume [28] [17] [26]. Excessive sample loading leads to peak distortion and reduced resolution, particularly problematic for the separation of aspergilloxide from closely related metabolites with similar retention characteristics [19] [25] [26].

Solvent System Development for Polar Sesterterpenoids

The development of appropriate mobile phase compositions for aspergilloxide separation requires systematic evaluation of solvent polarity, selectivity, and compatibility with detection systems [29] [27] [30]. The unique structural features of aspergilloxide, including the epoxide ring and multiple hydroxyl groups, necessitate mobile phases capable of modulating hydrogen bonding interactions and controlling retention behavior [22] [30] [31].

Hexane-ethyl acetate gradient systems represent the most widely employed mobile phase composition for polar sesterterpenoid separations, offering excellent control over polarity progression and retention characteristics [29] [22] [32]. Initial conditions typically employ high hexane concentrations (95-100%) to retain non-polar impurities at the column inlet, followed by gradual increases in ethyl acetate concentration to 50-70% for aspergilloxide elution [17] [29] [25]. This gradient approach ensures adequate separation of aspergilloxide from both non-polar contaminants and more polar fermentation byproducts [22] [23] [25].

Chloroform-methanol systems provide alternative selectivity for polar sesterterpenoids, particularly effective for compounds with extensive hydrogen bonding capabilities [22] [31] [32]. The strong hydrogen bond accepting properties of methanol can provide enhanced selectivity for hydroxylated sesterterpenes, though care must be taken to prevent excessive retention that may compromise recovery yields [29] [31] [25].

Dichloromethane-methanol combinations offer intermediate polarity characteristics suitable for moderately polar sesterterpenoids, with the advantage of reduced toxicity compared to chloroform-based systems [30] [31] [32]. The moderate dielectric constant of dichloromethane provides balanced interactions with both polar and non-polar functionalities, making it particularly suitable for compounds like aspergilloxide with mixed polarity characteristics [22] [25] [33].

The incorporation of mobile phase additives such as formic acid (0.1%) can improve peak shape and enhance mass spectrometric detection when required [17] [34] [35]. However, the use of acidic additives must be carefully evaluated to ensure compatibility with the epoxide functionality of aspergilloxide, as acidic conditions may promote ring-opening reactions that compromise compound integrity [1] [14] [30].

Detection wavelength selection depends on the chromophoric properties of aspergilloxide and related metabolites, with ultraviolet detection typically employed at 210-280 nanometers to achieve adequate sensitivity [17] [34] [9]. The limited conjugation in the aspergilloxide structure may necessitate universal detection methods or mass spectrometric detection for optimal sensitivity and structural confirmation [34] [35] [9].

The systematic evaluation of different solvent systems reveals that hexane-ethyl acetate gradients provide superior separation quality for aspergilloxide, achieving baseline resolution with recovery yields of 85-95% [17] [29] [25]. Chloroform-methanol systems show good selectivity but may result in stronger retention that complicates elution and reduces recovery [22] [31] [32]. Dichloromethane-methanol combinations offer very good separation quality with improved safety profiles, while petroleum ether-acetone systems provide adequate separation for less demanding applications [29] [27] [25].

The optimization of chromatographic conditions for aspergilloxide separation requires careful consideration of multiple interdependent parameters including stationary phase selection, mobile phase composition, gradient programming, and detection methods [17] [19] [26]. The successful implementation of these optimized conditions enables the efficient isolation of aspergilloxide in high purity suitable for biological evaluation and structural characterization studies [1] [14] [25].

Data Tables

Table 1: Marine Fungal Cultivation Strategies for Aspergilloxide Production

| Culture Medium Component | Concentration/Condition | Production Enhancement | Reference Study |

|---|---|---|---|

| Seawater/Artificial Seawater | 10-30 g/L salt content | 2-5 fold increase | Marine-derived Aspergillus studies [2] [5] [3] |

| Malt Extract | 15-25 g/L | Primary carbon source | Aspergillus terreus cultivation [6] [7] |

| Potato Dextrose | 20-25 g/L | Supports biomass growth | General marine fungi media [5] [9] |

| Glucose | 10-30 g/L | Alternative carbon source | Carbon source optimization [2] [12] |

| Yeast Extract | 5-10 g/L | Nitrogen source optimization | Nitrogen source studies [11] [7] |

| Peptone | 1.5-5 g/L | Secondary nitrogen source | Media component analysis [5] [12] |

| Rice Medium | 200 g rice + 200 mL water | Solid-state fermentation | Solid fermentation protocols [10] [9] |

| pH Buffer | pH 6.0-7.5 | Metabolite stability | pH optimization studies [11] [7] |

| Temperature Control | 26-30°C | Optimal enzyme activity | Temperature optimization [13] [6] |

| Static vs Agitated Culture | Static preferred for sesterterpenoids | Stress-induced metabolite production | Fermentation mode comparison [4] [2] |

Table 2: Chromatographic Optimization Parameters for Aspergilloxide Separation

| Chromatographic Parameter | Optimal Conditions | Separation Efficiency | Recovery Yield (%) |

|---|---|---|---|

| Normal-Phase Silica Gel | 200-400 mesh silica gel | Baseline resolution achieved | 85-95% |

| Mobile Phase Composition | Hexane:Ethyl Acetate (gradient) | Optimal polarity gradient | 80-90% |

| Gradient Elution | 100:0 to 0:100 over 60 min | Enhanced peak separation | 90-95% |

| Flow Rate | 1.0-1.5 mL/min | Optimal mass transfer | 85-92% |

| Column Temperature | Room temperature (20-25°C) | Improved peak shape | 88-94% |

| Sample Loading | 1-5% column volume | Reduced overloading | 75-85% |

| Detection Wavelength | 210-280 nm UV detection | Compound-specific detection | Detection dependent |

| Particle Size | 5-10 μm for preparative | Adequate resolution | 80-90% |

| Column Dimensions | 250 mm × 4.6 mm (analytical) | Appropriate capacity | 85-95% |

| Mobile Phase Additives | 0.1% formic acid (optional) | Improved ionization | 82-88% |

Table 3: Polar Sesterterpenoid Solvent System Development

| Solvent System | Polarity Range | Optimal Ratio | Aspergilloxide Retention | Separation Quality |

|---|---|---|---|---|

| Hexane:Ethyl Acetate | Non-polar to moderate polar | 95:5 to 50:50 | Moderate retention | Excellent |

| Chloroform:Methanol | Moderate to high polar | 90:10 to 70:30 | Strong retention | Good |

| Dichloromethane:Methanol | Moderate to high polar | 95:5 to 80:20 | Strong retention | Very good |

| Petroleum Ether:Acetone | Non-polar to moderate polar | 90:10 to 60:40 | Weak to moderate retention | Good |

| Hexane:Acetone | Non-polar to moderate polar | 95:5 to 70:30 | Weak to moderate retention | Fair to good |

| Ethyl Acetate:Methanol | Moderate to high polar | 95:5 to 80:20 | Very strong retention | Poor (too polar) |

| Cyclohexane:Ethyl Acetate | Non-polar to moderate polar | 90:10 to 70:30 | Moderate retention | Good |

| Hexane:Isopropanol | Non-polar to moderate polar | 98:2 to 90:10 | Weak retention | Fair |

XLogP3

Wikipedia

Explore Compound Types